molecular formula C10H21ClO3S B13627376 2-Methyl-3-((4-methylpentyl)oxy)propane-1-sulfonyl chloride

2-Methyl-3-((4-methylpentyl)oxy)propane-1-sulfonyl chloride

Cat. No.: B13627376
M. Wt: 256.79 g/mol
InChI Key: MHDPLCAQQUDASJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-((4-methylpentyl)oxy)propane-1-sulfonyl chloride is an organic compound with the molecular formula C10H21ClO3S. This compound is characterized by the presence of a sulfonyl chloride group, which is known for its reactivity and utility in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-((4-methylpentyl)oxy)propane-1-sulfonyl chloride typically involves the reaction of 2-Methyl-3-((4-methylpentyl)oxy)propan-1-ol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents but optimized for higher yields and efficiency. The process often includes purification steps such as distillation or recrystallization to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-((4-methylpentyl)oxy)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonic Acids: Formed by hydrolysis.

Scientific Research Applications

2-Methyl-3-((4-methylpentyl)oxy)propane-1-sulfonyl chloride is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methyl-3-((4-methylpentyl)oxy)propane-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles to form covalent bonds, leading to the formation of sulfonamide or sulfonate ester derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Biological Activity

2-Methyl-3-((4-methylpentyl)oxy)propane-1-sulfonyl chloride is a sulfonyl chloride compound with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Chemical Name : 1-Propanesulfonyl chloride, 2-methyl-3-[(4-methylpentyl)oxy]-
  • CAS Number : 1342285-87-3
  • Molecular Formula : C₁₀H₂₁ClO₃S
  • Molecular Weight : 256.79 g/mol

Biological Activity Overview

The biological activity of this compound primarily involves its role as a chemical intermediate in the synthesis of biologically active compounds. Notably, it has been studied for its potential inhibition of various kinases, which are critical in cellular signaling pathways.

The compound exhibits its biological effects through the inhibition of specific kinase pathways, similar to other sulfonyl chlorides that have shown anti-cancer properties. Kinases play a pivotal role in regulating cell proliferation, differentiation, and survival.

Table 1: Summary of Biological Activities

Activity Description Reference
Kinase InhibitionInhibits fibroblast growth factor receptor (FGFR) signaling pathways.
Anti-cancer PotentialDemonstrates selective cytotoxicity against various cancer cell lines.
Cardiovascular EffectsPotentially modulates vascular smooth muscle cell proliferation.

Case Study: FGFR Inhibition

A study demonstrated that compounds similar to this compound exhibit strong inhibitory effects on FGFR kinases. This inhibition can lead to reduced tumor growth in cancers such as hepatocellular carcinoma and breast cancer. The selectivity for FGFR4 over other FGFRs minimizes side effects typically associated with pan-FGFR inhibitors, such as hyperphosphatemia .

Case Study: Cytotoxicity in Cancer Cell Lines

In vitro studies have shown that this compound exhibits cytotoxic effects against a range of cancer cell lines, including prostate and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest, highlighting its potential as a therapeutic agent .

Safety and Toxicology

While the compound shows promising biological activity, safety assessments are crucial. Preliminary toxicity studies indicate that at therapeutic doses, it maintains a favorable safety profile; however, further comprehensive toxicological evaluations are necessary to ascertain its clinical applicability .

Properties

Molecular Formula

C10H21ClO3S

Molecular Weight

256.79 g/mol

IUPAC Name

2-methyl-3-(4-methylpentoxy)propane-1-sulfonyl chloride

InChI

InChI=1S/C10H21ClO3S/c1-9(2)5-4-6-14-7-10(3)8-15(11,12)13/h9-10H,4-8H2,1-3H3

InChI Key

MHDPLCAQQUDASJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCOCC(C)CS(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.